molecular formula C13H14FNO3 B2479440 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2287255-32-5

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2479440
CAS No.: 2287255-32-5
M. Wt: 251.257
InChI Key: PEAZNJDTYKKTFE-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14FNO3 and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of 4-fluorophenylacetic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized to form the pyrrolidine ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl compounds:

Properties

IUPAC Name

1-[(1S)-1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZNJDTYKKTFE-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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